molecular formula C9H14O2 B124538 1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone CAS No. 148154-91-0

1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone

Cat. No.: B124538
CAS No.: 148154-91-0
M. Wt: 154.21 g/mol
InChI Key: VPQYGKRHSKLXJB-UHFFFAOYSA-N
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Description

1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone is an organic compound with the molecular formula C9H14O2. It is a cyclohexane derivative featuring a methyl group, an acetyl group, and an epoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone can be synthesized through several methods. One common approach involves the epoxidation of 1-methyl-4-acetylcyclohexene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide.

Industrial Production Methods

In an industrial setting, the production of 1-methyl-4-acetyl-1,2-epoxycyclohexane may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxy ring.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-acetyl-1,2-epoxycyclohexane involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The acetyl group may also participate in acetylation reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-acetylcyclohexene: Lacks the epoxy group, making it less reactive in certain chemical reactions.

    1-Methyl-4-hydroxycyclohexane: Contains a hydroxyl group instead of an epoxy group, leading to different reactivity and applications.

    4-Acetyl-1-methylcyclohexene: Similar structure but without the epoxy group, affecting its chemical behavior.

Uniqueness

1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone is unique due to the presence of both an acetyl and an epoxy group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical and biological studies.

Properties

CAS No.

148154-91-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone

InChI

InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3

InChI Key

VPQYGKRHSKLXJB-UHFFFAOYSA-N

SMILES

CC(=O)C1CCC2(C(C1)O2)C

Canonical SMILES

CC(=O)C1CCC2(C(C1)O2)C

Synonyms

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compounds 8 and 9 were deoxygenated after the procedure of Delay and Ohloff, supra. These compounds dexoygenated (FIG. 1) individually or as a mixture, produced a single new compound that coeluted with 6 and matched the MS of synthetic 6. Isolated components in ca. 100 μl of CH2Cl2 were ozonized by addition of 100 μl of O3 -saturated CH2Cl2 at -78° C. (8341 Matheson Laboratory Ozonator), and ozonides were cleaved with methyl sulfide (30 μl; 40 μl/μl CH2Cl2). Compounds 12 and 13 (1-methyl-4-acetyl-1,2-epoxycyclohexane) were synthesized by standard methods and structurally verified by spectral comparisons to published values for these isomers. Ozonolysis of compounds 8 and 9 together produced ozonides 12 and 13 (FIG. 1) in approximately the same ratio as the ratio of 8:9 in airborne-trapped samples. Thus, compound 8 is trans-(Z)-1-methyl-4-(1,5-dimethyl-1,4-hexadienyl)-1,2-epoxycyclohexane. Deoxygenation of isolated 9 (>80% purity) produced a single compound having a GC-retention time and MS identical to synthetic 6 (FIG. 1). Ozonolysis of isolated 9 produced 13, but did not produce 12. Thus, component 9 is cis-(Z)-1-methyl-4-(1,5-dimethyl-1,4-hexadienyl)-1,2-epoxycyclohexane.
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30 μL
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compounds 8
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ozonides
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compound 8
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O3
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100 μL
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ozonides
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